2,5,8,11,14,17,20,23,26-Nonaoxaoctacosan-28-amine
Overview
Description
m-PEG9-amine is a PEG derivative containing an amino group. The amino group is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde) etc. PEG Linkers may be useful in the development of antibody drug conjugates.
Scientific Research Applications
Amine Oxidase Inhibition
A study by Foot et al. (2012) discusses the development of a new class of 3-fluoroallyl amine-based inhibitors of the amine oxidase activity of semicarbazide-sensitive amine oxidase/vascular adhesion protein-1 (SSAO/VAP-1). This compound class, including PXS-4159A, shows excellent selectivity and potential application in treating lung inflammation.
Viscosity and Absorption Rates
Kun Fu et al. (2020) investigated the viscosity of non-aqueous solutions including 2-ethylhexan-1-amine and its effect on the initial absorption rates of CO2 (Fu et al., 2020). This study is relevant for understanding the physical properties and applications of related amines in industrial processes.
Biobased Amines in Material Chemistry
Froidevaux et al. (2016) provide a comprehensive review of biobased amines, including synthesis from various biomass sources and their use as building blocks in material chemistry (Froidevaux et al., 2016). This research outlines the potential of amines in developing biobased polymers for various applications.
Coordination and Basicity in Solution
A study by Bencini et al. (2002) explored the basicity and coordination ability of linear hexa-amines, which is crucial for understanding how similar amines behave in various chemical environments (Bencini et al., 2002). This research provides insights into the chemical properties of amines, which can be applied to the design of new compounds and materials.
Atmospheric Amines
Ge et al. (2011) conducted a comprehensive review of atmospheric amines, including their sources, dynamics, and health effects (Ge et al., 2011). This study is relevant for understanding the environmental impact and behavior of amines, including those structurally related to 2,5,8,11,14,17,20,23,26-Nonaoxaoctacosan-28-amine.
Properties
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H41NO9/c1-21-4-5-23-8-9-25-12-13-27-16-17-29-19-18-28-15-14-26-11-10-24-7-6-22-3-2-20/h2-20H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYQAZBUDEOSOFG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCCOCCOCCOCCOCCOCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H41NO9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20634548 | |
Record name | 2,5,8,11,14,17,20,23,26-Nonaoxaoctacosan-28-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20634548 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
427.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
211859-73-3 | |
Record name | 2,5,8,11,14,17,20,23,26-Nonaoxaoctacosan-28-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20634548 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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